3beta-24-Methylenecycloartan-3-ol

Catalog No.
S3322641
CAS No.
1449110-90-0
M.F
C31H52O
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3beta-24-Methylenecycloartan-3-ol

CAS Number

1449110-90-0

Product Name

3beta-24-Methylenecycloartan-3-ol

IUPAC Name

7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h20,22-26,32H,3,9-19H2,1-2,4-8H3

InChI Key

BDHQMRXFDYJGII-UHFFFAOYSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C

Source and Occurrence

Research has found 3beta-24-methylenecycloartan-3-ol in various plants, including:

  • Euphorbia species, commonly known as spurges [Wikipedia Euphorbia ON en.wikipedia.org]: This genus includes plants like Euphorbia peplus (common spurge), Euphorbia fischeriana, and Euphorbia guyoniana.
  • Sparganium stoloniferum [A new phenylpropane glycoside from the rhizome of Sparganium stoloniferum]: This is a flowering plant species belonging to the bur-reed family.
  • Trichilia rubescens [A cycloartane triterpenoid and ω-phenyl alkanoic and alkenoic acids from Trichilia claussenii]: This plant belongs to the mahogany family Meliaceae.
  • Psychotria viridis [Psychotria viridis: Chemical constituents from leaves and biological properties]: This plant is commonly known as chacruna and is used in traditional Amazonian medicine.

Chemical Properties

Studies have shown that 3beta-24-methylenecycloartan-3-ol possesses the following chemical properties:

  • Chemical Formula: C₃₁H₅₂O PubChem: )
  • Molecular Weight: 440.40 g/mol Wikidata:
  • Classification: Cycloartane triterpenoid Human Metabolome Database:
  • Solubility: Practically insoluble in water FooDB:

While the specific function of 3beta-24-methylenecycloartan-3-ol in plants remains unclear, its presence suggests a potential role in plant defense mechanisms or signaling pathways.

Biological Activity

  • Anti-inflammatory activity Review of natural triterpenoids with anti-inflammatory properties: )
  • Antibacterial activity Triterpenoids from plants as potential anti-bacterial agents: )
  • Anticancer activity Triterpenoids from medicinal plants: )

3beta-24-Methylenecycloartan-3-ol, also known as 24-methylenecycloartanol, is a triterpenoid compound belonging to the class of cycloartanols and derivatives. Its chemical formula is C31H52O, and it features a complex pentacyclic structure characterized by a hydroxy group at the 3beta position. This compound is primarily found in various plant species, including oregon yampah, common persimmon, pineapple, and climbing beans, suggesting its potential role as a dietary biomarker for these foods .

Typical of triterpenoids. Key reactions include:

  • Hydroxylation: The addition of hydroxyl groups can occur at different positions on the cycloartanol framework.
  • Oxidation: This compound can undergo oxidation to form ketones or aldehydes.
  • Esterification: Reaction with acids can lead to ester formation, which is significant in the synthesis of derivatives.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Research indicates that 3beta-24-Methylenecycloartan-3-ol exhibits several biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies indicate that 3beta-24-Methylenecycloartan-3-ol may possess antimicrobial properties against certain pathogens.

These biological activities highlight its potential use in pharmacological applications.

The synthesis of 3beta-24-Methylenecycloartan-3-ol can be achieved through various methods:

  • Natural Extraction: Isolation from plant sources where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis using starting materials such as cycloartenol or other triterpenoids through multi-step organic reactions involving hydroxylation and cyclization.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert simpler precursors into this compound.

Each method has its advantages and challenges regarding yield and purity.

3beta-24-Methylenecycloartan-3-ol has several applications:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is investigated for use in dietary supplements.
  • Pharmaceuticals: Potentially useful in developing drugs targeting inflammatory or oxidative stress-related conditions.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations.

These applications underscore its versatility in various industries.

Studies exploring the interactions of 3beta-24-Methylenecycloartan-3-ol with other biomolecules have revealed:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in metabolic pathways could provide insights into its bioavailability and efficacy.
  • Synergistic Effects: Research into combining this compound with other phytochemicals may enhance its biological effects, particularly in anti-inflammatory and antioxidant activities.

Understanding these interactions is crucial for optimizing its use in therapeutic contexts.

Several compounds share structural similarities with 3beta-24-Methylenecycloartan-3-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
24-Methylene-cycloartanolC31H52OHydroxy group at position 3beta; found in plants
CycloartenolC30H50OLacks the double bond at position 24; precursor
Beta-amyrinC30H50ODifferent functional groups; widely studied
LupeolC30H50OKnown for anti-cancer properties
TaraxasterolC30H50OExhibits anti-inflammatory effects

Uniqueness of 3beta-24-Methylenecycloartan-3-ol

The unique structural feature of 3beta-24-Methylenecycloartan-3-ol lies in its specific arrangement of methyl groups and the presence of a methylene bridge at position 24. This distinct configuration contributes to its unique biological activities compared to similar compounds, making it a subject of interest for further research in both pharmacology and nutrition.

XLogP3

10.3

Dates

Last modified: 08-19-2023

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